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molecular formula C9H9Br B155160 1-Bromo-3-cyclopropylbenzene CAS No. 1798-85-2

1-Bromo-3-cyclopropylbenzene

Cat. No. B155160
M. Wt: 197.07 g/mol
InChI Key: BCBNVQYWODLZSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07868030B2

Procedure details

Bromo-3-cyclopropyl-benzene (1.0 g, 5.1 mmol) [prep.: J. Org. Chem. vol. 41, 2262-6 (1976)] was dissolved in dry THF/diethyl ether (1:1, 30 ml) under an argon atmosphere and cooled to −78° C. BuLi (1.6 M in hexanes, 3.2 ml, 5.1 mmol) was added dropwise and the reaction mixture was further stirred at low temperature for 15 min. This reaction mixture was added via cannula to a SO2 gas saturated solution of diethyl ether (20 ml) precooled to −78° C. The reaction mixture was stirred overnight at room temperature and concentrated under reduced pressure. The crude intermediate was suspended in n-hexane (4A sieves dried, 20 ml) and chilled (ice-water). A solution of sulfuryl chloride (0.3 ml, 3.6 mmol) in dry hexane (8 ml) was added dropwise to the stirred suspension and then the cold bath was removed. After 90 min at room temperature the reaction mixture was filtered (Speedex pad) and the filtrate was concentrated under reduced pressure to yield a yellow oil: 0.6 g, (67%) GC-MS: M=216.
Quantity
1 g
Type
reactant
Reaction Step One
Name
THF diethyl ether
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
3.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
SO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0.3 mL
Type
reactant
Reaction Step Four
Quantity
8 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH:8]2[CH2:10][CH2:9]2)[CH:3]=1.[Li]CCCC.C(OCC)C.[S:21](Cl)([Cl:24])(=[O:23])=[O:22]>C1COCC1.C(OCC)C.CCCCCC>[CH:8]1([C:4]2[CH:3]=[C:2]([S:21]([Cl:24])(=[O:23])=[O:22])[CH:7]=[CH:6][CH:5]=2)[CH2:10][CH2:9]1 |f:4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC(=CC=C1)C1CC1
Name
THF diethyl ether
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1.C(C)OCC
Step Two
Name
Quantity
3.2 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
SO2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)OCC
Step Four
Name
Quantity
0.3 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
8 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was further stirred at low temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precooled to −78° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred overnight at room temperature
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
chilled (ice-water)
CUSTOM
Type
CUSTOM
Details
the cold bath was removed
FILTRATION
Type
FILTRATION
Details
After 90 min at room temperature the reaction mixture was filtered (Speedex pad)
Duration
90 min
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a yellow oil

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C1(CC1)C=1C=C(C=CC1)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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